PROTAC ERR

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

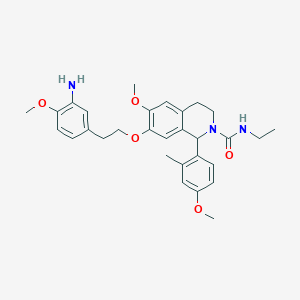

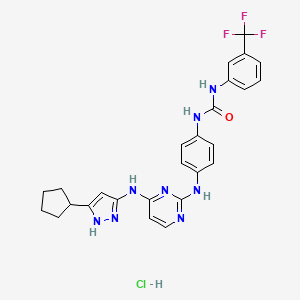

PROTAC ERR, or Proteolysis Targeting Chimera Estrogen-Related Receptor, is a heterobifunctional molecule designed to target and degrade the estrogen-related receptor. This compound leverages the ubiquitin-proteasome system to induce the degradation of specific proteins, making it a promising tool in therapeutic applications, particularly in targeting proteins that are traditionally considered undruggable .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PROTAC ERR involves the conjugation of two ligands via a linker. One ligand binds to the estrogen-related receptor, while the other recruits an E3 ubiquitin ligase. The synthetic route typically involves:

Ligand Synthesis: The ligands are synthesized separately using standard organic synthesis techniques.

Linker Attachment: A bifunctional linker is attached to one of the ligands through a series of coupling reactions.

Final Conjugation: The second ligand is then attached to the other end of the linker, forming the final PROTAC molecule.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route while ensuring high purity and yield. This often requires optimization of reaction conditions, such as temperature, solvent, and catalysts, as well as purification techniques like chromatography .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the linker or ligand sites, which may affect its stability and efficacy.

Reduction: Reduction reactions can also occur, potentially altering the functional groups on the ligands.

Substitution: Substitution reactions may be used to modify the ligands or linker to enhance the compound’s properties.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products of these reactions are typically modified versions of the original this compound molecule, with changes in functional groups or overall structure .

Scientific Research Applications

Chemistry: PROTAC ERR is used as a chemical tool to study protein degradation pathways and to identify potential drug targets.

Biology: In biological research, this compound is employed to investigate the role of estrogen-related receptors in various cellular processes and diseases.

Medicine: In medicine, this compound holds potential as a therapeutic agent for diseases where estrogen-related receptors play a critical role, such as certain cancers.

Industry: In the pharmaceutical industry, this compound is used in drug discovery and development, particularly for targeting proteins that are difficult to modulate with traditional small molecules .

Mechanism of Action

PROTAC ERR functions by bringing the estrogen-related receptor into close proximity with an E3 ubiquitin ligase. This interaction facilitates the ubiquitination of the receptor, marking it for degradation by the proteasome. The mechanism is event-driven, meaning that this compound does not need to bind with high affinity or in large doses to be effective. This allows for the degradation of proteins that are otherwise challenging to target .

Comparison with Similar Compounds

PROTAC ARV-110: Targets androgen receptors.

PROTAC NX-2127: Targets Bruton’s tyrosine kinase.

PROTAC MZ1: Targets bromodomain-containing protein 4.

Comparison: PROTAC ERR is unique in its ability to target estrogen-related receptors, which are involved in different biological pathways compared to the targets of other PROTACs. This specificity allows for the exploration of new therapeutic avenues and the potential treatment of diseases that are not addressed by other PROTACs .

Properties

IUPAC Name |

(2S,4R)-1-[(2S)-2-[5-[[(E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]pentanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H50F6N6O7S/c1-27-40(67-26-57-27)30-12-9-28(10-13-30)23-56-43(63)36-21-34(60)24-59(36)44(64)41(45(2,3)4)58-39(61)8-6-7-17-55-42(62)32(22-54)18-29-11-16-37(38(19-29)65-5)66-25-31-14-15-33(46(48,49)50)20-35(31)47(51,52)53/h9-16,18-20,26,34,36,41,60H,6-8,17,21,23-25H2,1-5H3,(H,55,62)(H,56,63)(H,58,61)/b32-18+/t34-,36+,41-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTUUCUOBIVSIX-BDUCEWPUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCNC(=O)C(=CC4=CC(=C(C=C4)OCC5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)OC)C#N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCNC(=O)/C(=C/C4=CC(=C(C=C4)OCC5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)OC)/C#N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H50F6N6O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

957.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6aS)-3-[5-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-2-methoxy-8-methyl-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B8195912.png)

![3-amino-N-[(2S)-6-(3,8-diazabicyclo[3.2.1]octan-3-yl)-1,2,3,4-tetrahydronaphthalen-2-yl]-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B8195946.png)

![N-[5-[[5-chloro-4-(naphthalen-2-ylamino)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide](/img/structure/B8195952.png)

![8-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B8195984.png)